molecular formula C9H14N2O2 B1387269 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid CAS No. 1170654-24-6

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

Cat. No. B1387269
M. Wt: 182.22 g/mol
InChI Key: AQIAIZXWTVWAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid (3-EBIA) is an organic compound belonging to the imidazole class of compounds. It is a colorless solid with a molecular weight of 175.2 g/mol and a melting point of 121°C. 3-EBIA is an important building block in organic synthesis and has a wide range of biological and medicinal applications. In addition, 3-EBIA has been used as a catalyst in various organic reactions and as a ligand in metal-mediated reactions.

Scientific Research Applications

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has a wide range of scientific research applications. It has been used as a ligand in various metal-mediated reactions, such as the synthesis of pyrrolidines and piperidines. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been used as a catalyst in the synthesis of a variety of organic compounds, such as nitriles, amides, and lactones. 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has also been used in the synthesis of a variety of heterocyclic compounds, such as imidazolines and imidazoles. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been used in the synthesis of various drug molecules, such as the antifungal drug miconazole.

Mechanism Of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is not fully understood. However, it is believed that 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid acts as a proton donor, transferring a proton from the imidazole ring to the carboxylic acid group, resulting in the formation of an imidazolium species. This species is then able to interact with other molecules, resulting in the formation of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid are not well understood. However, it has been suggested that 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has antimicrobial, anti-inflammatory, and antioxidant properties. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been shown to inhibit the growth of some cancer cell lines, suggesting that it may have potential as an anticancer drug.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid in laboratory experiments is its low toxicity and ease of synthesis. 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a non-toxic compound and can be synthesized from readily available starting materials. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a relatively stable compound, making it suitable for use in a variety of reactions.
However, there are some limitations to using 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid in laboratory experiments. For example, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is not soluble in water, making it difficult to work with in aqueous solutions. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is susceptible to hydrolysis, which can lead to the formation of unwanted by-products.

Future Directions

Given the wide range of biological and medicinal applications of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid, there are a number of potential future directions for research. These include further investigations into the mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid, as well as the development of novel methods for its synthesis and use in drug discovery. In addition, further studies are needed to explore the potential of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid as an anticancer drug, as well as its potential for use in other therapeutic applications. Finally, further research is needed to explore the potential of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid as a catalyst in organic synthesis, as well as its potential for use in the synthesis of heterocyclic compounds.

properties

IUPAC Name

3-(2-ethylimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-8-10-4-5-11(8)7(2)6-9(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIAIZXWTVWAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
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3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
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3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
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3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
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3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
Reactant of Route 6
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid

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